
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have promising effects in the treatment of a variety of neurological and psychiatric disorders.
Mécanisme D'action
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione increases the levels of GABA in the brain, leading to its therapeutic effects.
Biochemical and physiological effects:
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase GABA levels in the brain, decrease seizure activity, and reduce anxiety-like behavior. Additionally, 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione has been shown to enhance cognitive function in both healthy individuals and those with cognitive impairments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione in lab experiments is its specificity for GABA aminotransferase. This allows researchers to study the effects of GABA specifically, without interference from other neurotransmitters. However, one limitation of using 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione is its potential toxicity, as high doses have been shown to cause liver damage in animal models.
Orientations Futures
There are several potential future directions for research on 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione. One area of interest is its potential use in the treatment of addiction, specifically for cocaine and alcohol dependence. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione for therapeutic use. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione in humans.
Méthodes De Synthèse
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione is synthesized through a multi-step process that involves the reaction of vigabatrin with various reagents. The final product is a white crystalline powder that is soluble in water and has a molecular weight of 224.25 g/mol.
Applications De Recherche Scientifique
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, anxiolytic, and cognitive-enhancing effects in animal models. Additionally, 1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione has been studied for its potential use in the treatment of addiction, specifically for cocaine and alcohol dependence.
Propriétés
IUPAC Name |
1-(3-oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-10(13-7-2-1-3-8-13)6-9-14-11(16)4-5-12(14)17/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBGRMIMEJJEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxo-3-piperidin-1-ylpropyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

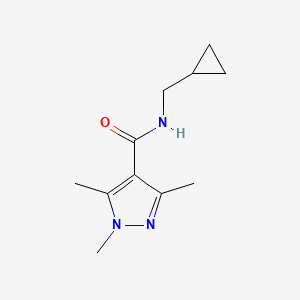
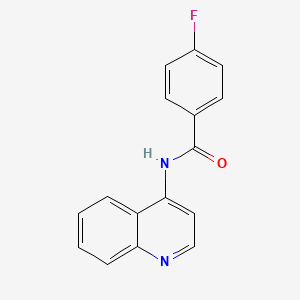
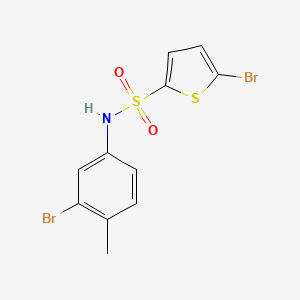
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)

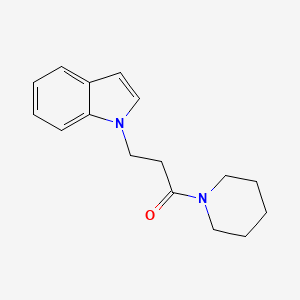

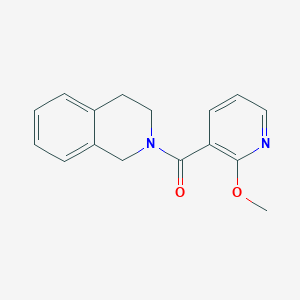

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)



![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)